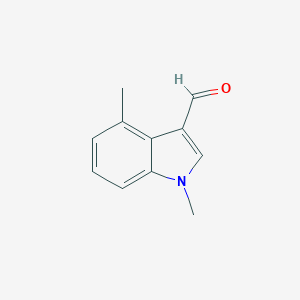

1,4-二甲基-1H-吲哚-3-甲醛

货号 B184707

CAS 编号:

170489-16-4

分子量: 173.21 g/mol

InChI 键: QGFBNIAKXKURCE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .

Molecular Structure Analysis

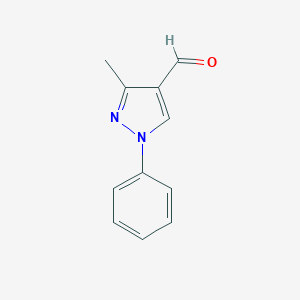

The molecular weight of 1,4-dimethyl-1H-indole-3-carbaldehyde is 173.21 . The linear formula is C11H11NO .Chemical Reactions Analysis

1H-indole-3-carbaldehyde and its derivatives, including 1,4-dimethyl-1H-indole-3-carbaldehyde, are used in inherently sustainable multicomponent reactions . These reactions are high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis

1,4-dimethyl-1H-indole-3-carbaldehyde is a solid or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .科学研究应用

-

Multicomponent Reactions (MCRs)

- Field : Organic Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

- Method : The inherent functional groups (CO) of 1H-Indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions easily .

- Results : This method is generally high-yielding, operationally friendly, time- and cost-effective .

-

Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

- Method : The inherent functional groups (CO) of 1H-Indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions easily .

- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

安全和危害

未来方向

属性

IUPAC Name |

1,4-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-10-11(8)9(7-13)6-12(10)2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFBNIAKXKURCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C=C2C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622795 |

Source

|

| Record name | 1,4-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-dimethyl-1H-indole-3-carbaldehyde | |

CAS RN |

170489-16-4 |

Source

|

| Record name | 1,4-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

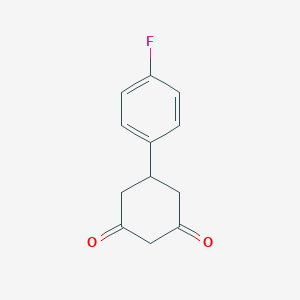

5-(4-Fluorophenyl)cyclohexane-1,3-dione

55579-72-1

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)